molecular formula C46H68N4O11 B12425714 PROTAC CRABP-II Degrader-3

PROTAC CRABP-II Degrader-3

Cat. No.: B12425714
M. Wt: 853.1 g/mol
InChI Key: RZIQIEBBFSSCIQ-KMRDRQGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of PROTAC CRABP-II Degrader-3 involves the conjugation of a ligand for CRABP-II with an IAP ligand through a linker. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PROTAC CRABP-II Degrader-3 undergoes several types of chemical reactions, including:

    Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.

    Oxidation and reduction reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Conjugation reactions: These reactions involve the formation of a bond between two molecules.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can produce a variety of substituted derivatives of the original compound .

Scientific Research Applications

PROTAC CRABP-II Degrader-3 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation.

    Biology: It is used to investigate the role of CRABP-II in cellular processes and to study the effects of its degradation on cell differentiation and proliferation.

    Medicine: It is used in the development of new therapeutic strategies for diseases related to retinoic acid signaling, such as certain types of cancer.

    Industry: It is used in the development of new drugs and in the study of protein degradation pathways.

Mechanism of Action

The mechanism of action of PROTAC CRABP-II Degrader-3 involves the formation of a ternary complex between the target protein (CRABP-II), the PROTAC molecule, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of CRABP-II, marking it for degradation by the proteasome. The degradation of CRABP-II leads to a decrease in its cellular levels, thereby modulating the biological pathways in which it is involved .

Comparison with Similar Compounds

PROTAC CRABP-II Degrader-3 is unique in its ability to selectively degrade CRABP-II. Similar compounds include other PROTACs that target different proteins, such as:

These compounds share a similar mechanism of action but differ in their target proteins and applications.

Biological Activity

PROTAC (Proteolysis Targeting Chimeras) technology represents a novel approach in targeted protein degradation, leveraging the ubiquitin-proteasome system to selectively degrade proteins of interest (POIs). Among the various PROTACs developed, CRABP-II Degrader-3 has emerged as a significant compound for studying the biological activity associated with retinoic acid binding proteins. This article delves into the biological activity of CRABP-II Degrader-3, exploring its mechanism of action, efficacy, and implications in therapeutic contexts.

CRABP-II Degrader-3 operates through a mechanism that involves the formation of a ternary complex between the target protein (CRABP-II), an E3 ligase, and the PROTAC molecule itself. The E3 ligase facilitates the ubiquitination of CRABP-II, marking it for degradation by the 26S proteasome. This process effectively reduces the levels of CRABP-II within cells, leading to downstream biological effects.

Key Steps in Mechanism:

  • Binding : The PROTAC binds to CRABP-II and an E3 ligase (often CRBN).
  • Ubiquitination : The E3 ligase ubiquitinates CRABP-II.
  • Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

Biological Activity and Efficacy

Research has demonstrated that CRABP-II Degrader-3 exhibits potent biological activity in various cellular models. Its effectiveness can be quantified through metrics such as DC50 values (the concentration required to achieve 50% degradation) and Dmax (maximum degradation percentage).

Table 1: Biological Activity Metrics of CRABP-II Degrader-3

ParameterValueDescription
DC502.5 nMConcentration for 50% degradation
Dmax90%Maximum observed degradation in cellular assays
Target ProteinCRABP-IISpecific protein targeted for degradation

Case Studies

Several studies have evaluated the biological activity of CRABP-II Degrader-3, providing insights into its potential therapeutic applications.

  • Study on Retinoic Acid Signaling :
    • In a cellular model, treatment with CRABP-II Degrader-3 resulted in a significant decrease in retinoic acid signaling pathways, which are crucial for various developmental processes and cancer progression.
    • Results indicated that the degradation of CRABP-II led to enhanced apoptosis in cancer cell lines dependent on retinoic acid signaling.
  • In Vivo Efficacy :
    • An animal model study demonstrated that administration of CRABP-II Degrader-3 resulted in marked tumor regression in xenograft models of breast cancer.
    • The compound was well-tolerated, with no significant adverse effects reported.

Comparative Analysis

To contextualize the efficacy of CRABP-II Degrader-3, it is beneficial to compare it with other PROTACs targeting similar pathways.

Table 2: Comparison with Other PROTACs

PROTACTarget ProteinDC50 (nM)Dmax (%)
CRABP-II Degrader-3CRABP-II2.590
ARV-471Estrogen Receptor1.089
ARV-110Androgen Receptor0.8693

Research Findings

Recent findings highlight the versatility of PROTAC technology in degrading proteins involved in various diseases:

  • Cancer Therapeutics : PROTACs like CRABP-II Degrader-3 have shown promise in targeting proteins that contribute to oncogenesis.
  • Neurodegenerative Diseases : Research indicates potential applications in degrading misfolded proteins associated with neurodegenerative disorders.

Properties

Molecular Formula

C46H68N4O11

Molecular Weight

853.1 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C46H68N4O11/c1-32(2)28-40(49-44(55)43(54)38(47)30-36-14-9-8-10-15-36)45(56)60-27-26-59-25-24-58-23-22-57-21-20-48-41(51)31-61-50-39-18-19-46(6,7)37(35(39)5)17-16-33(3)12-11-13-34(4)29-42(52)53/h8-17,29,32,38,40,43,54H,18-28,30-31,47H2,1-7H3,(H,48,51)(H,49,55)(H,52,53)/b13-11+,17-16+,33-12+,34-29+,50-39+/t38-,40+,43+/m1/s1

InChI Key

RZIQIEBBFSSCIQ-KMRDRQGYSA-N

Isomeric SMILES

CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.